BENGHE Foundational & Exploratory

Check Availability & Pricing

5-Methyl-3-phenylisoxazole-4-carboxaldehyde
chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

5-Methyl-3-phenylisoxazole-4-
Compound Name:
carboxaldehyde

Cat. No.: B1305841

An In-Depth Technical Guide to 5-Methyl-3-phenylisoxazole-4-carboxaldehyde: Synthesis,
Properties, and Applications

Introduction

The isoxazole ring system is a cornerstone of modern medicinal chemistry, recognized as a
"privileged scaffold" for its prevalence in a multitude of biologically active compounds.[1][2][3]
This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, provides a
unique combination of electronic properties and structural rigidity, making it an ideal framework
for designing therapeutic agents.[4] Within this important class of molecules, 5-Methyl-3-
phenylisoxazole-4-carboxaldehyde stands out as a particularly valuable synthetic
intermediate. Its structure combines the stable isoxazole core with a phenyl group, a methyl
substituent, and a highly reactive carboxaldehyde functional group. This strategic arrangement
of functionalities makes it a versatile building block for the synthesis of diverse molecular
architectures, particularly in the realm of drug discovery and materials science.[5]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug
development professionals. It provides an in-depth exploration of the compound's chemical
structure, physicochemical properties, and detailed synthetic methodologies. By elucidating the
mechanistic underpinnings of its synthesis and exploring its synthetic utility, this document aims
to equip scientists with the critical knowledge needed to effectively utilize this compound in their
research endeavors.
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Part 1: Physicochemical and Structural
Characteristics

5-Methyl-3-phenylisoxazole-4-carboxaldehyde is a white to off-white crystalline powder
under standard conditions.[5] Its core structure consists of a planar isoxazole ring, which
imparts a degree of conformational constraint beneficial for molecular recognition in biological
systems. The phenyl ring at the 3-position and the formyl group at the 4-position are subject to
rotational freedom, though crystal structure analysis of the related carboxylic acid suggests a
significant dihedral angle between the phenyl and isoxazole rings.[6][7]

Chemical Structure

Caption: Chemical structure of the title compound.

hvsicochemical .

Property Value Reference(s)

5-methyl-3-phenyl-1,2-oxazole-
IUPAC Name [8]
4-carbaldehyde

CAS Number 87967-95-1 [5]18]

Molecular Formula C11HoNO:2 [518]

Molecular Weight 187.20 g/mol [5]
White to off-white crystalline

Appearance (5]
powder

Melting Point 48-55 °C [5][9]

Boiling Point 110-112 °C [9]

Purity > 98% (HPLC) [5]
Store at 0-8 °C, protect from

Storage ) [519]
light

Part 2: Synthesis and Mechanistic Insights
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The most direct and efficient method for the synthesis of 5-Methyl-3-phenylisoxazole-4-
carboxaldehyde is the Vilsmeier-Haack formylation of its precursor, 3-phenyl-5-
methylisoxazole. This reaction is a powerful tool in organic chemistry for introducing a formyl (-
CHO) group onto electron-rich aromatic and heteroaromatic rings.[10][11][12] The isoxazole
nucleus is sufficiently electron-rich to undergo this electrophilic substitution.[13]

The Vilsmeier-Haack Reaction: Mechanism

The reaction proceeds in two main stages: the formation of the electrophilic "Vilsmeier reagent”
and the subsequent electrophilic attack by the isoxazole, followed by hydrolysis.

» Formation of the Vilsmeier Reagent: Dimethylformamide (DMF) acts as a nucleophile,
attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCIs). This is
followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic
chloroiminium cation, known as the Vilsmeier reagent.[12][14]

» Electrophilic Aromatic Substitution: The electron-rich isoxazole ring attacks the electrophilic
carbon of the Vilsmeier reagent. The C4 position is the most nucleophilic site on the 3,5-
disubstituted isoxazole ring, leading to regioselective formylation. Aromaticity is restored by
the loss of a proton.

» Hydrolysis: The resulting iminium salt is stable until aqueous workup. The addition of water
and subsequent elimination of dimethylamine yields the final aldehyde product.[12]
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Caption: Logical workflow of the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Vilsmeier-Haack
methodology and should be adapted and optimized as necessary.

Objective: To synthesize 5-Methyl-3-phenylisoxazole-4-carboxaldehyde from 3-phenyl-5-
methylisoxazole.
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Reagents:

e 3-phenyl-5-methylisoxazole (1.0 eq)

e Anhydrous N,N-Dimethylformamide (DMF) (5-10 vol)

e Phosphorus oxychloride (POCIs) (1.5 - 2.0 eq)

e Dichloromethane (DCM) (optional solvent)

» Saturated sodium acetate or sodium bicarbonate solution
e |ce

Procedure:

» Vilsmeier Reagent Preparation: To a three-necked, round-bottom flask equipped with a
magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (5 vol). Cool the
flask to 0 °C in an ice bath.

e Add POCIs (1.5 eq) dropwise to the cooled DMF via the dropping funnel over 30 minutes,
ensuring the internal temperature does not exceed 10 °C.

 After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
The formation of a solid white precipitate (the Vilsmeier reagent) may be observed.

o Formylation: Dissolve 3-phenyl-5-methylisoxazole (1.0 eq) in a minimal amount of anhydrous
DMF or DCM and add it dropwise to the Vilsmeier reagent mixture at 0 °C.

» Once the addition is complete, remove the ice bath and allow the reaction to warm to room
temperature. Then, heat the mixture to 60-80 °C and maintain for 2-4 hours, monitoring the
reaction progress by TLC.[15]

o Work-up: Cool the reaction mixture back to room temperature and then carefully pour it into a
beaker containing crushed ice (approx. 10 times the reaction volume).

o Neutralize the acidic solution by slowly adding a saturated solution of sodium acetate or
sodium bicarbonate until the pH is ~7-8. Stir vigorously for 1-2 hours to ensure complete
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hydrolysis of the iminium intermediate.

o Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.qg.,
ethyl acetate or DCM) three times. Combine the organic layers, wash with brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure.

 Purify the resulting crude product by column chromatography on silica gel (using a
hexane/ethyl acetate gradient) to yield the pure 5-Methyl-3-phenylisoxazole-4-
carboxaldehyde.

Part 3: Spectroscopic Characterization

Unambiguous structure confirmation of the synthesized compound is achieved through a
combination of standard spectroscopic techniques. The expected data are as follows:

e 1H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display distinct signals
corresponding to each type of proton. A sharp singlet for the aldehyde proton is expected in
the downfield region (6 9.8-10.2 ppm). The aromatic protons of the phenyl group will appear
as a multiplet between & 7.4-7.8 ppm. The methyl protons at the C5 position will present as a
sharp singlet further upfield, typically around & 2.5-2.8 ppm.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will be
characterized by a signal for the aldehyde carbonyl carbon at ~185-190 ppm. The carbons of
the isoxazole and phenyl rings will resonate in the aromatic region (~110-170 ppm), and the
methyl carbon will appear as a signal at ~12-15 ppm.

e FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides crucial
information about the functional groups present. The most prominent absorption will be a
strong C=0 stretching band for the aldehyde at approximately 1690-1710 cm~1. Other key
signals include C=N stretching of the isoxazole ring (~1580-1620 cm~1) and aromatic C-H
and C=C stretching vibrations. Analysis of the related 5-Methyl-3-phenylisoxazole-4-
carboxylic acid provides reference points for the isoxazole core vibrations.[16][17]

e MS (Mass Spectrometry): Mass spectral analysis will confirm the molecular weight of the
compound. Under electron ionization (EI-MS), the molecular ion peak [M]* should be
observed at an m/z value corresponding to its molecular weight, 187.2.[5]
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Part 4: Reactivity and Synthetic Utility

The synthetic value of 5-Methyl-3-phenylisoxazole-4-carboxaldehyde lies in the reactivity of
its aldehyde group, which serves as a handle for a wide array of chemical transformations.[5]
This allows for its elaboration into more complex molecules and the generation of compound
libraries for biological screening.

Key Transformations:

e Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (5-
Methyl-3-phenylisoxazole-4-carboxylic acid) using standard oxidizing agents like potassium
permanganate (KMnQOa) or Jones reagent (CrOs/H2S0a4). This carboxylic acid derivative is
itself a valuable building block.[6][18]

e Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved with
mild reducing agents such as sodium borohydride (NaBHa).

» Reductive Amination: Reaction with primary or secondary amines in the presence of a
reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OACc)3) provides a direct route to
a diverse range of secondary and tertiary amines.

» Wittig Reaction: The aldehyde can be converted into an alkene by reaction with a
phosphonium ylide, allowing for carbon-carbon bond formation and chain extension.

o Condensation Reactions: It can participate in various condensation reactions, such as the
Knoevenagel condensation with active methylene compounds, to create more complex,
conjugated systems.
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Caption: Key synthetic transformations of the title compound.

Part 5: Applications in Medicinal Chemistry and
Drug Discovery

The isoxazole motif is a well-established pharmacophore found in numerous FDA-approved
drugs, including the COX-2 inhibitor Valdecoxib, the antibiotic Cloxacillin, and the
immunomodulatory agent Leflunomide.[2][13] Isoxazole-containing compounds have
demonstrated a vast array of biological activities, including anti-inflammatory, antimicrobial,
anticancer, and antiviral properties.[3][4][7][19]

5-Methyl-3-phenylisoxazole-4-carboxaldehyde is a strategic starting point for accessing
novel isoxazole derivatives for drug discovery programs.[5]

o Scaffold for Library Synthesis: Its versatile aldehyde functionality allows for the rapid
generation of large libraries of related compounds through techniques like reductive
amination and condensation reactions. This is crucial for exploring structure-activity
relationships (SAR) and identifying lead compounds.[5]
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e Access to Known Bioactive Cores: As demonstrated by the oxidation to 5-methyl-3-
phenylisoxazole-4-carboxylic acid, this aldehyde is a direct precursor to compounds that
have been investigated for anti-tumor, antiviral, and antifungal activities.[7][16]

» Design of Novel Agents: Researchers have utilized this compound and its derivatives in the
design of novel anti-inflammatory agents and other potential therapeutics.[5] Its structure
provides a rigid core upon which different pharmacophoric groups can be appended to target
specific enzymes or receptors.

Conclusion

5-Methyl-3-phenylisoxazole-4-carboxaldehyde is more than just a chemical compound; it is
a versatile tool for chemical innovation. Its straightforward synthesis via the Vilsmeier-Haack
reaction, combined with the exceptional reactivity of its aldehyde group, makes it an
indispensable building block in synthetic and medicinal chemistry. A thorough understanding of
its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to
leverage its full potential in the development of novel pharmaceuticals, advanced materials,
and other fine chemicals. As the demand for new molecular entities continues to grow, the
importance of such strategic and adaptable intermediates will undoubtedly increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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